molecular formula C8H4BrClN2O B7889652 6-bromo-7-chloro-1H-quinazolin-4-one

6-bromo-7-chloro-1H-quinazolin-4-one

Cat. No.: B7889652
M. Wt: 259.49 g/mol
InChI Key: RTTTZYWVEGOBLI-UHFFFAOYSA-N
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Description

The compound identified as “6-bromo-7-chloro-1H-quinazolin-4-one” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-1H-quinazolin-4-one involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the formation of key intermediates, followed by their conversion into the final product through a series of chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is typically scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-chloro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-bromo-7-chloro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Properties

IUPAC Name

6-bromo-7-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTTZYWVEGOBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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